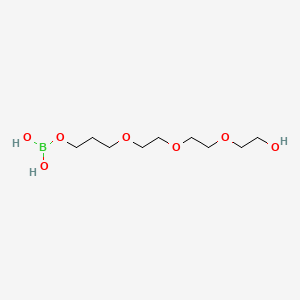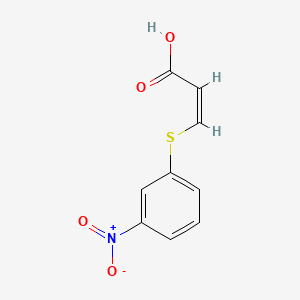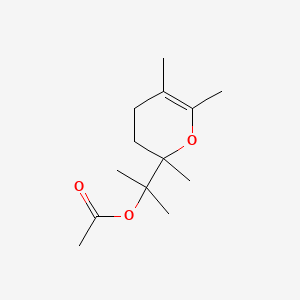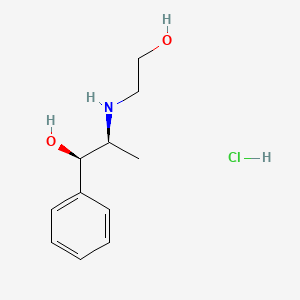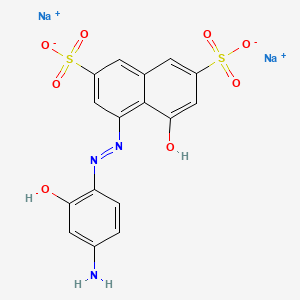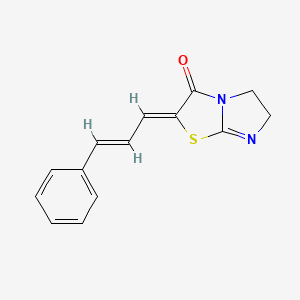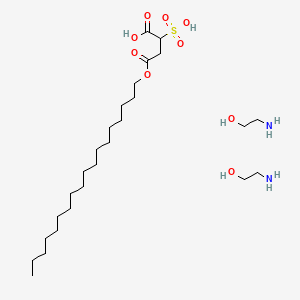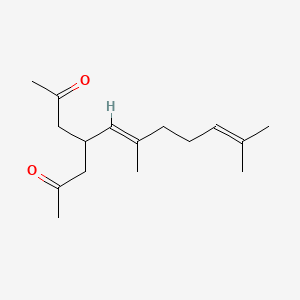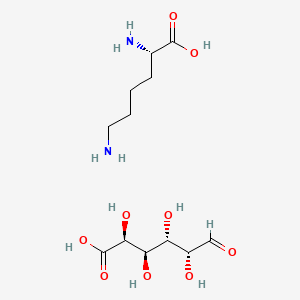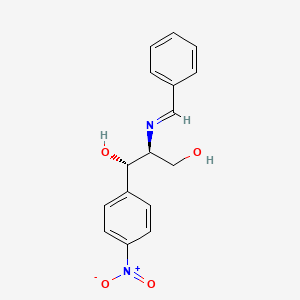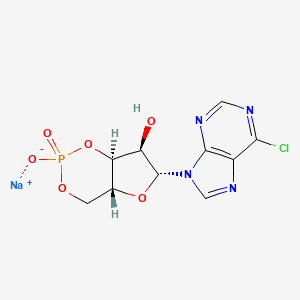
myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate): is a complex organic compound that belongs to the family of inositol phosphates. It is characterized by the presence of a myo-inositol ring, a methoxy group, an octadecyloxy chain, and a hydrogen phosphate group. This compound is known for its significant role in various biochemical and physiological processes, particularly in signal transduction and membrane biogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) typically involves multiple steps, starting from myo-inositol. The process includes the protection of hydroxyl groups, selective functionalization, and subsequent deprotection. The key steps involve:
Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.
Functionalization: Introduction of the methoxy and octadecyloxy groups through nucleophilic substitution reactions.
Phosphorylation: Addition of the hydrogen phosphate group using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of inositol phosphates with higher oxidation states.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or hypophosphite derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like alkoxides, thiolates, or amines in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include various inositol phosphate derivatives, phosphite compounds, and substituted inositol analogs .
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of complex inositol derivatives.
- Studied for its role in signal transduction pathways .
Biology:
- Investigated for its involvement in cellular processes such as membrane biogenesis and intracellular signaling.
- Used in studies related to plant growth and development .
Medicine:
- Explored for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
- Studied for its role in insulin signaling and glucose metabolism .
Industry:
- Utilized in the formulation of pharmaceuticals and nutraceuticals.
- Applied in the development of biochemical assays and diagnostic tools .
Mechanism of Action
The mechanism of action of myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) involves its interaction with specific molecular targets and pathways. It primarily acts as a signaling molecule, modulating various intracellular pathways. The compound binds to inositol receptors and enzymes, influencing processes such as:
Signal Transduction: Activation of phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC) pathways.
Membrane Biogenesis: Involvement in the synthesis of phosphatidylinositol and other membrane lipids.
Comparison with Similar Compounds
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl hydrogen phosphate]: Similar structure but with a hydroxyl group instead of a methoxy group.
PX-316: Another inositol phosphate derivative with different functional groups.
Uniqueness: Myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its methoxy and octadecyloxy groups provide unique interactions with cellular membranes and signaling molecules, distinguishing it from other inositol phosphates .
Properties
CAS No. |
90366-45-3 |
|---|---|
Molecular Formula |
C28H57O11P |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
[(2R)-2-methoxy-3-octadecoxypropyl] [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C28H57O11P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-37-20-22(36-2)21-38-40(34,35)39-28-26(32)24(30)23(29)25(31)27(28)33/h22-33H,3-21H2,1-2H3,(H,34,35)/t22-,23?,24-,25+,26+,27+,28?/m1/s1 |
InChI Key |
DCTHFLQQSOZFLG-WBSOPEBDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


